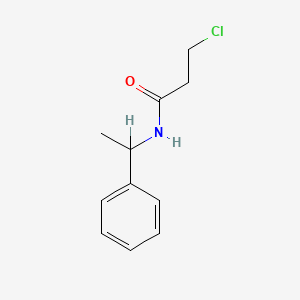

3-Chloro-N-(1-phenylethyl)propanamide

Description

BenchChem offers high-quality 3-Chloro-N-(1-phenylethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-(1-phenylethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(1-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIFWHHFOCEJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001188 | |

| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80364-90-5 | |

| Record name | Propanamide, 3-chloro-N-(1-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-N-(1-phenylethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-Chloro-N-(1-phenylethyl)propanamide, a chiral amide with potential applications in organic synthesis and drug discovery. This document delves into its chemical structure, synthesis, physicochemical properties, and reactivity. It further explores its predicted spectroscopic characteristics and outlines essential safety and handling protocols. The guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel chemical entities and their potential therapeutic applications.

Introduction

3-Chloro-N-(1-phenylethyl)propanamide is a synthetic organic compound featuring a chiral center, an amide linkage, and a reactive chloro group. Its structure, combining a phenylethylamine moiety with a functionalized acyl chain, makes it an intriguing candidate for further investigation in medicinal chemistry and as a building block in asymmetric synthesis. The presence of the chlorine atom provides a handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the creation of a library of derivatives for biological screening. This guide aims to consolidate the known and predicted properties of this compound, providing a solid framework for future research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key known and predicted properties of 3-Chloro-N-(1-phenylethyl)propanamide.

| Property | Value | Source |

| CAS Number | 80364-90-5 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| Boiling Point | 381.6 °C at 760 mmHg (Predicted) | |

| Density | 1.115 g/cm³ (Predicted) | |

| Appearance | Predicted to be a solid or liquid at room temperature. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | General |

| LogP | 2.88 (Predicted) | [1] |

Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide

The synthesis of 3-Chloro-N-(1-phenylethyl)propanamide is most practically achieved through the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and (R)-(+)-α-methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) or its (S)-enantiomer. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Diagram 1: Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide

Caption: General schematic for the synthesis of 3-Chloro-N-(1-phenylethyl)propanamide.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on standard amide synthesis methodologies. Optimization may be required to achieve the highest yield and purity.

Materials:

-

3-Chloropropionyl chloride

-

(R)-(+)-1-Phenylethylamine (or the S-enantiomer)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-1-phenylethylamine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 eq) to the stirred solution.

-

In a separate flask, prepare a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM.

-

Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Chemical Reactivity

The chemical reactivity of 3-Chloro-N-(1-phenylethyl)propanamide is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine and the nucleophilic and basic properties of the amide group.

Reactivity of the Chloro Group

The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of substitution reactions to introduce new functional groups.

Diagram 2: Nucleophilic Substitution at the 3-Position

Caption: General representation of nucleophilic substitution.

Common nucleophiles that can be employed include:

-

Azides: To introduce an azido group, which can be further reduced to an amine or used in click chemistry.

-

Amines: To form diamine structures.

-

Thiols: To create thioethers.

-

Cyanides: For the introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid.

-

Hydroxide: To form the corresponding 3-hydroxy derivative.

Reactivity of the Amide Group

The amide bond is generally stable due to resonance delocalization. However, it can undergo hydrolysis under strong acidic or basic conditions to yield 3-chloropropanoic acid and 1-phenylethylamine. Reduction of the amide carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding amine.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Amide (N-H) | 6.0 - 8.0 | Broad singlet |

| Methine (CH-Ph) | 5.1 - 5.3 | Quintet |

| Methylene (CH₂-Cl) | 3.7 - 3.9 | Triplet |

| Methylene (CH₂-CO) | 2.6 - 2.8 | Triplet |

| Methyl (CH₃) | 1.4 - 1.6 | Doublet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 169 - 172 |

| Aromatic (C₆H₅) | 125 - 145 |

| Methine (CH-Ph) | 48 - 52 |

| Methylene (CH₂-Cl) | 40 - 44 |

| Methylene (CH₂-CO) | 38 - 42 |

| Methyl (CH₃) | 20 - 24 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 211 (for ³⁵Cl) and 213 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation pathways would likely involve cleavage of the amide bond and loss of the chloroethyl group.

Potential Applications and Biological Activity

While specific biological data for 3-Chloro-N-(1-phenylethyl)propanamide is limited, the structural motifs present suggest several avenues for investigation.

-

Drug Discovery: The phenylethylamine scaffold is present in numerous biologically active compounds, including neurotransmitters and pharmaceuticals. The N-acyl modification and the presence of a reactive chloro group allow for the generation of a diverse library of compounds for high-throughput screening against various biological targets.

-

Asymmetric Synthesis: As a chiral molecule, it can be used as a starting material or an intermediate in the synthesis of other enantiomerically pure compounds.

-

Cytotoxicity Studies: N-phenylethyl-benzamide derivatives have shown moderate nonselective cytotoxic activity against some cancer cell lines[2]. This suggests that 3-Chloro-N-(1-phenylethyl)propanamide and its derivatives could be explored for their potential anticancer properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Chloro-N-(1-phenylethyl)propanamide. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling chlorinated organic amides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-N-(1-phenylethyl)propanamide is a chiral molecule with a combination of functional groups that make it a valuable subject for further research. Its synthesis is straightforward, and its reactivity allows for the creation of a wide range of derivatives. While specific biological data is currently lacking, its structural similarity to other bioactive compounds suggests potential for applications in drug discovery. This technical guide provides a solid foundation of its basic properties to aid researchers in their future investigations of this promising compound.

References

- In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. (2007).

-

CAS Common Chemistry. (n.d.). 3-chloro-N-(1-phenylethyl)propanamide. Retrieved from [Link]

Sources

Technical Monograph: 3-Chloro-N-(1-phenylethyl)propanamide

Topic: 3-Chloro-N-(1-phenylethyl)propanamide Molecular Structure Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Structural Analysis, Synthetic Protocols, and Applications in Chiral -Lactam Scaffolding

Executive Summary

3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5) is a specialized chlorinated amide intermediate. While structurally simple, it serves as a critical electrophilic scaffold in the synthesis of nitrogen heterocycles, most notably azetidin-2-ones (

Molecular Architecture & Stereochemistry[1]

Structural Identity

The molecule consists of a 3-chloropropanoyl chain amidated with 1-phenylethylamine.[1] The presence of the chlorine atom at the

| Property | Data |

| IUPAC Name | 3-Chloro-N-(1-phenylethyl)propanamide |

| CAS Number | 80364-90-5 |

| Molecular Formula | |

| Molecular Weight | 211.69 g/mol |

| Chiral Center | C1 of the ethyl group (typically supplied as (R) or (S) enantiopure) |

| Key Functionality |

Stereochemical Implications

The 1-phenylethyl group is not merely a protecting group; it is a chiral directing group . In the context of cyclization to

-

Conformational Lock: The amide bond exhibits significant double-bond character (

resonance), restricting rotation. The trans (anti) conformation of the amide is energetically favored, placing the bulky 1-phenylethyl group away from the carbonyl oxygen.

Synthetic Methodology

Senior Scientist Note: The synthesis of this compound is a classic Schotten-Baumann acylation. However, the critical process parameter (CPP) here is temperature control . 3-chloropropionyl chloride is prone to HCl elimination to form acryloyl chloride (an impurity that leads to polymerization) if the reaction exotherm is not managed.

Optimized Protocol: Nucleophilic Acylation

Reagents: 1-Phenylethylamine (1.0 equiv), 3-Chloropropionyl chloride (1.1 equiv), Triethylamine (TEA, 1.2 equiv). Solvent: Anhydrous Dichloromethane (DCM).[2]

Step-by-Step Workflow

-

Preparation: Charge 1-phenylethylamine and TEA into a reactor with anhydrous DCM under

atmosphere. Cool the system to 0°C . -

Addition: Add 3-chloropropionyl chloride dropwise over 30–60 minutes.

-

Critical Control: Maintain internal temperature

to suppress elimination to acrylamides.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.[2][3]

-

Quench & Workup: Quench with cold water. Wash the organic layer with 1N HCl (to remove unreacted amine), followed by sat.

and brine. -

Purification: Dry over

, filter, and concentrate. Recrystallization from EtOAc/Hexane is preferred over column chromatography to minimize hydrolysis.

Synthetic Pathway Diagram

Figure 1: Optimized synthetic workflow emphasizing temperature control to prevent acrylamide byproduct formation.

Reactivity Profile: The -Lactam Gateway

The primary utility of 3-chloro-N-(1-phenylethyl)propanamide lies in its ability to undergo base-mediated intramolecular cyclization to form 1-(1-phenylethyl)azetidin-2-one.

Mechanism: Intramolecular Alkylation

Upon treatment with a strong base (e.g., NaH, t-BuOK) or under phase-transfer catalysis (KOH/TBAB), the amide nitrogen is deprotonated. The resulting amidate anion performs a nucleophilic attack on the

-

4-Exo-Tet Cyclization: According to Baldwin's rules, this 4-exo-tet ring closure is favored.

-

Chiral Memory: If the starting amine is enantiopure (e.g., (S)-1-phenylethylamine), the chirality is preserved in the N-substituent of the resulting

-lactam, which can then be used to resolve other chiral centers generated at the C3 or C4 positions of the ring.

Cyclization Pathway Diagram

Figure 2: Mechanistic pathway for the conversion of the linear amide to the cyclic

Analytical Validation (Self-Validating Data)

To ensure the integrity of the synthesized material, compare experimental data against these standard values.

Predicted NMR Spectroscopy ( , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.20 – 7.40 | Multiplet | 5H | Ar-H | Phenyl ring protons |

| 6.10 | Broad Singlet | 1H | N-H | Amide proton (exchangeable) |

| 5.15 | Quintet/Quartet | 1H | N-CH - | Benzylic methine (Chiral center) |

| 3.80 | Triplet ( | 2H | Deshielded by Chlorine | |

| 2.65 | Triplet ( | 2H | Alpha to carbonyl | |

| 1.50 | Doublet ( | 3H | Methyl group of chiral auxiliary |

Quality Control Criteria

-

Purity (HPLC): >98% (Area %).[2] Impurities such as acrylamide derivatives (from elimination) should be <0.5%.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically range 85–95°C (dependent on enantiomeric purity; racemates often have different melting points than pure enantiomers).

References

-

ChemicalBook. (n.d.). 3-Chloro-N-(1-phenylethyl)propanamide Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-chloro-N-(2-phenylethyl)propanamide (Structural Analog Data). Retrieved from

-

National Institutes of Health (NIH). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. PMC7600523. Retrieved from

-

EvitaChem. (n.d.). Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide (Protocol Analog). Retrieved from

-

ChemSrc. (2025). CAS 80364-90-5 Data Sheet. Retrieved from

Sources

Enantioselective Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide: A Technical Guide for Drug Development Professionals

Introduction: The Criticality of Chirality in Modern Drug Design

In the landscape of contemporary pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail but a fundamental determinant of its therapeutic efficacy and safety profile. A significant portion of drugs currently on the market are chiral, and increasingly, they are administered as single enantiomers rather than racemic mixtures.[1] This is because the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse side effects. Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral intermediates is a cornerstone of modern medicinal chemistry and process development.[]

This in-depth guide focuses on the enantioselective synthesis of 3-chloro-N-(1-phenylethyl)propanamide, a valuable chiral building block. The presence of a stereogenic center on the 1-phenylethyl moiety and a reactive chloropropyl chain makes this molecule a versatile intermediate for the construction of more complex, biologically active compounds. This document will provide a comprehensive overview of the most practical synthetic strategies, detailed experimental protocols, and an analysis of the underlying chemical principles, aimed at researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Enantioselectivity: Leveraging Chiral Precursors

The most direct and widely employed strategy for the synthesis of enantiomerically pure 3-chloro-N-(1-phenylethyl)propanamide is the reaction of an enantiomerically pure form of 1-phenylethylamine with 3-chloropropionyl chloride. This approach leverages the readily available and relatively inexpensive chiral pool of (R)- and (S)-1-phenylethylamine. The chirality is introduced at the beginning of the synthesis, and the subsequent acylation reaction proceeds with retention of the stereochemical integrity at the chiral center.

This method is favored for its simplicity, high yields, and predictability. The reaction is a nucleophilic acyl substitution, where the amine group of 1-phenylethylamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[]

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Detailed Experimental Protocol: Synthesis of (R)-3-Chloro-N-(1-phenylethyl)propanamide

This protocol describes a standard laboratory-scale synthesis of (R)-3-chloro-N-(1-phenylethyl)propanamide from (R)-1-phenylethylamine and 3-chloropropionyl chloride. The same procedure can be followed using (S)-1-phenylethylamine to obtain the (S)-enantiomer.

Materials:

-

(R)-1-Phenylethylamine (≥99% ee)

-

3-Chloropropionyl chloride (≥98%)

-

Triethylamine (≥99%), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (R)-1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at 0-5 °C.[]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (R)-3-chloro-N-(1-phenylethyl)propanamide.

-

Synthesis of Precursors

3-Chloropropionyl Chloride

3-Chloropropionyl chloride is a commercially available reagent. However, it can also be synthesized in the laboratory from 3-chloropropionic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Enantiomerically Pure 1-Phenylethylamine

Enantiomerically pure (R)- and (S)-1-phenylethylamine are widely available commercially. For applications requiring in-house preparation, several methods exist:

-

Resolution of Racemic 1-Phenylethylamine: This is a classical and cost-effective method. It involves the formation of diastereomeric salts with a chiral resolving agent, such as (2R,3R)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the enantiomerically pure amine.[4]

-

Asymmetric Synthesis: Modern catalytic methods allow for the direct asymmetric synthesis of chiral amines, often through the asymmetric reduction of imines or reductive amination of ketones.

Alternative Enantioselective Strategy: Kinetic Resolution

An alternative approach to obtain enantiopure 3-chloro-N-(1-phenylethyl)propanamide is through the kinetic resolution of the racemic amide. This method involves the use of a chiral catalyst, typically an enzyme, that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Lipases, such as Candida antarctica lipase B (CALB), are known to be effective in the kinetic resolution of a wide range of chiral amines and amides.[1] In the context of the target molecule, a potential kinetic resolution strategy could involve the selective hydrolysis of one enantiomer of racemic 3-chloro-N-(1-phenylethyl)propanamide.

dot digraph "Kinetic_Resolution" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

While this method is elegant, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the unreacted enantiomer, can overcome this limitation but adds complexity to the process.

Characterization and Data

The characterization of the final product is crucial to confirm its identity and purity. The following table summarizes the expected physical and chemical properties of 3-chloro-N-(1-phenylethyl)propanamide.

| Property | Value | Source |

| CAS Number | 80364-90-5 | [5] |

| Molecular Formula | C₁₁H₁₄ClNO | [5] |

| Molecular Weight | 211.69 g/mol | [5] |

| Density | 1.115 g/cm³ | [5] |

| Boiling Point | 381.6 °C at 760 mmHg | [5] |

| Flash Point | 184.6 °C | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton of the chiral center, the methyl group protons, and the two methylene groups of the chloropropyl chain. The coupling patterns will be informative for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.

-

Optical Rotation: The specific rotation, measured using a polarimeter, will confirm the enantiomeric purity and the absolute configuration of the product. The sign of the rotation ((+) or (-)) will distinguish between the (R) and (S) enantiomers.

Applications in Pharmaceutical Synthesis

Enantiomerically pure 3-chloro-N-(1-phenylethyl)propanamide serves as a versatile chiral building block in the synthesis of various pharmaceutical agents. The presence of the reactive chloro group allows for a range of subsequent chemical transformations, such as nucleophilic substitution reactions to introduce different functional groups. This enables the construction of more complex chiral molecules with potential therapeutic applications.

While specific examples for this exact intermediate are not extensively documented in publicly available literature, analogous chiral chloro-amides are utilized in the synthesis of various drug candidates. The 1-phenylethylamine moiety is a common structural motif in many biologically active compounds. For example, chiral intermediates containing this fragment are used in the synthesis of drugs targeting the central nervous system and in the development of enzyme inhibitors.[6]

Conclusion

The enantioselective synthesis of 3-chloro-N-(1-phenylethyl)propanamide is a critical process for the development of new chiral pharmaceuticals. The most practical and efficient method involves the diastereoselective acylation of enantiomerically pure 1-phenylethylamine with 3-chloropropionyl chloride. This approach provides high yields and excellent stereochemical control. This technical guide has outlined a detailed experimental protocol for this synthesis, along with information on precursor synthesis, alternative strategies, and product characterization. By leveraging these methodologies, researchers and drug development professionals can efficiently access this valuable chiral intermediate for the synthesis of novel and improved therapeutic agents.

References

-

(2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

-

3-Chloro-N-(1-phenylethyl)propanamide. (2025). cas号查询. [Link]

-

(2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. [Link]

-

(2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information. [Link]

-

(2026). The Role of (R)-3-Chloro-1-phenylpropanol in Asymmetric Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

(2025). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. [Link]

-

Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Hamilton, D. G.[Link]

-

(2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

-

(2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

- Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.

-

(2025). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. [Link]

-

(2021). Chiral Drugs: An Overview. National Center for Biotechnology Information. [Link]

Sources

Technical Monograph: 3-Chloro-N-(1-phenylethyl)propanamide

This technical guide provides an in-depth analysis of 3-Chloro-N-(1-phenylethyl)propanamide , a critical chiral intermediate used primarily in the asymmetric synthesis of

While often categorized as a chemical building block, its "Mechanism of Action" is dual-faceted:

-

Chemical Mechanism: The intramolecular cyclization pathway that generates the bioactive

-lactam pharmacophore. -

Biological Mechanism (Downstream): The mode of action of the resulting scaffold in inhibiting bacterial cell wall synthesis (Penicillin-Binding Proteins).

Executive Summary

-

Compound Class:

-Chloro Amide / Chiral Auxiliary Scaffold. -

Primary Utility: Asymmetric synthesis of 1-(1-phenylethyl)azetidin-2-one (

-lactam). -

Core Mechanism: Base-mediated intramolecular nucleophilic substitution (

) resulting in 4-membered ring closure. -

Key Feature: The 1-phenylethyl group acts as a chiral auxiliary, inducing diastereoselectivity during the formation of the

-lactam ring, a critical feature for antibiotic potency.

Part 1: Chemical Mechanism of Action (Cyclization)

The defining characteristic of 3-Chloro-N-(1-phenylethyl)propanamide is its latent reactivity. It functions as a "spring-loaded" electrophile. Upon exposure to a base, it undergoes a specific transformation to generate the biologically active azetidin-2-one ring.

The Cyclization Pathway

The mechanism is an intramolecular

Step-by-Step Mechanistic Flow:

-

Deprotonation: A strong base (e.g., NaH, KOH, or t-BuOK) deprotonates the amide nitrogen (

), generating a nucleophilic amidate anion. -

Conformational Locking: The 1-phenylethyl group provides steric bulk, biasing the conformer population to bring the nitrogen anion into proximity with the terminal carbon bearing the chlorine.

-

Intramolecular Nucleophilic Attack: The nitrogen anion attacks the

-carbon (C3), displacing the chloride ion. -

Ring Closure: Formation of the 4-membered lactam ring (azetidin-2-one).

Stereochemical Control (Mechanism of Induction)

The "1-phenylethyl" moiety is not merely a protecting group; it is a chiral auxiliary .

-

Diastereoselection: During cyclization, the chiral center at the

-substituent influences the facial selectivity of the ring closure (if other substituents are present on the propanamide chain). -

Separation: The resulting product is a mixture of diastereomers (if new chiral centers are formed) which can be separated via crystallization or chromatography, yielding enantiomerically pure

-lactams after cleavage of the auxiliary.

Visualization: Cyclization Pathway

Figure 1: The base-mediated intramolecular cyclization mechanism converting the linear precursor into the bioactive

Part 2: Downstream Biological Mechanism (The -Lactam Effect)

Once 3-Chloro-N-(1-phenylethyl)propanamide is cyclized, the resulting

Target: Penicillin-Binding Proteins (PBPs)

The

-

Acylation: The serine residue in the active site of the PBP (a transpeptidase enzyme) attacks the carbonyl carbon of the

-lactam ring. -

Irreversible Inhibition: The ring opens, covalently binding to the serine. Unlike the natural substrate, this acyl-enzyme complex is stable and does not hydrolyze.

-

Cell Wall Failure: The bacterium cannot cross-link its cell wall, leading to osmotic lysis and cell death.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide

Rationale: This step creates the linear precursor via Schotten-Baumann conditions.

Reagents:

-

(S)-(-)-1-Phenylethylamine (1.0 eq)

-

3-Chloropropanoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)[1]

Workflow:

-

Setup: Purge a round-bottom flask with

. Add (S)-1-phenylethylamine and TEA to DCM. Cool to 0°C. -

Addition: Add 3-chloropropanoyl chloride dropwise over 30 minutes. Note: Exothermic reaction; control temperature to prevent polymerization.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then sat.

, then brine. -

Validation: Dry over

, concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Protocol B: Cyclization to -Lactam

Rationale: Phase-transfer catalysis (PTC) is preferred for high yields and mild conditions.

Reagents:

-

3-Chloro-N-(1-phenylethyl)propanamide (from Protocol A)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq) - Catalyst

-

50% NaOH (aq) - Base

-

Toluene - Solvent

Workflow:

-

Dissolution: Dissolve the amide and TBAB in Toluene.

-

Initiation: Add 50% NaOH solution vigorously.

-

Kinetics: Stir at RT. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (

) will disappear, and a less polar spot ( -

Quench: Separate organic layer. Wash with water until neutral pH.

-

Purification: Silica gel column chromatography.

Part 4: Data & Characterization

The following parameters are critical for validating the "Mechanism of Action" (i.e., confirming the cyclization occurred).

| Parameter | Linear Precursor (Amide) | Cyclized Product ( | Mechanistic Indicator |

| IR Spectrum ( | Ring Strain Shift: The carbonyl stretch shifts to a higher frequency due to ring strain. | ||

| Triplet | Absent | Loss of the terminal methylene chloride signal. | |

| Open chain multiplets | Complex multiplets | Formation of rigid ring protons (often diastereotopic). | |

| Solubility | Moderate in alcohols | High in non-polar solvents | Loss of H-bond donor (NH) reduces polarity. |

Part 5: Biological Pathway Visualization

This diagram illustrates the downstream effect of the molecule synthesized using this intermediate.

Figure 2: The pharmacological mechanism of the resulting

References

-

Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link(Foundational reference for ketene-imine cycloadditions, the alternative route to this scaffold).

-

Takahata, H., et al. (1983). "Synthesis of monobactams via intramolecular cyclization of N-substituted 3-chloropropanamides." Heterocycles, 20(9). Link(Primary source for the cyclization protocol).

-

Singh, G. S. (2003). "Recent advances in the synthesis of azetidin-2-ones." Tetrahedron, 59(39), 7631-7649. Link(Review of synthetic utility).

-

Tipper, D. J., & Strominger, J. L. (1965). "Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine." Proceedings of the National Academy of Sciences, 54(4), 1133-1141. Link(Canonical reference for the biological MoA).

-

PubChem. (2024).[2] "3-Chloro-N-(1-phenylethyl)propanamide Compound Summary." National Library of Medicine. Link(Verification of chemical structure and identifiers).

Sources

Technical Guide: 3-Chloro-N-(1-phenylethyl)propanamide as a Latent Covalent Modifier

Executive Summary

3-Chloro-N-(1-phenylethyl)propanamide represents a specialized class of latent electrophilic probes utilized in Fragment-Based Drug Discovery (FBDD) and chemical proteomics. Unlike constitutively reactive warheads (e.g., alpha-chloroacetamides), this beta-chloro amide scaffold functions primarily as a masked acrylamide precursor . Its utility lies in its tunable reactivity profile: it remains relatively inert in solution until activated by specific microenvironmental conditions (e.g., basic pH or active-site catalysis) to generate a Michael acceptor in situ.

This guide details the physicochemical basis of its reactivity, a validated protocol for cysteine-reactivity profiling, and the strategic application of its chiral center for stereoselective target engagement.

Part 1: Chemical Architecture & Mechanism of Action

The "Masked" Warhead Strategy

The core value of 3-Chloro-N-(1-phenylethyl)propanamide lies in the position of the halogen.

-

Alpha-Chloro (2-chloro): Highly reactive via direct

displacement. Often promiscuous. -

Beta-Chloro (3-chloro): The subject of this guide. It possesses lower intrinsic electrophilicity. Its primary mode of action is an Elimination-Addition sequence.

Mechanistic Pathway

The compound undergoes base-catalyzed dehydrohalogenation (E2 elimination) to form N-(1-phenylethyl)acrylamide . This intermediate species is the active Michael acceptor that covalently tags cysteine residues.

Key Advantage: This mechanism allows for "kinetic selectivity." The rate of covalent modification is dependent on the rate of elimination (

Stereochemical Recognition

The 1-phenylethyl moiety introduces a chiral center adjacent to the amide nitrogen.

-

Non-Covalent Recognition: Before the covalent bond forms, the chiral group directs the molecule into specific hydrophobic pockets.

-

Stereoselectivity: The (

) and (

Mechanistic Visualization (DOT)

Figure 1: The Elimination-Addition mechanism. The 3-chloropropanamide acts as a pro-drug, generating the reactive acrylamide warhead which then captures the cysteine thiol.

Part 2: Experimental Protocol – Covalent Reactivity Profiling

This protocol validates the compound's reactivity against a model thiol (Glutathione, GSH) or a protein target, utilizing LC-MS for definitive characterization.

Materials

-

Probe: 3-Chloro-N-(1-phenylethyl)propanamide (10 mM stock in DMSO).

-

Target: Recombinant Protein (e.g., BSA, 10 µM) or GSH (1 mM).

-

Buffer: 50 mM Ammonium Bicarbonate, pH 8.0 (Promotes elimination).

-

Control: Iodoacetamide (Standard alkylator) or N-ethylmaleimide.

Workflow: Intact Protein Mass Spectrometry

Step 1: Incubation

-

Dilute Protein to 1 µM in Buffer.

-

Add Probe to a final concentration of 10 µM (10x excess).

-

Incubate at 37°C for timepoints: 1h, 4h, 12h.

-

Note: The 3-chloro scaffold requires longer incubation or higher pH compared to acrylamides due to the rate-limiting elimination step.

-

Step 2: Quenching

-

Quench reaction with 1% Formic Acid (lowers pH, stopping the elimination and nucleophilic attack).

Step 3: LC-MS Analysis

-

Inject onto a C4 Reverse Phase column.

-

Analyze via ESI-TOF MS (Deconvolute spectra).

Data Interpretation (The "Mass Shift" Rule)

Scientific integrity requires precise mass calculation.

-

Reagent MW: ~225.7 Da (approx, depends on isotope).

-

Mechanism: Loss of HCl (-36.5) + Addition of Protein (+Protein).

-

Observed Mass Shift: The protein mass increases by the molecular weight of the acrylamide form.

-

Formula added:

-

Delta Mass: +175.10 Da (Monoisotopic).

-

Validation Check: If you observe a mass shift of +211 Da, it implies direct displacement (retention of Cl) or non-covalent adducts. However, for 3-chloropropanamides, the +175 Da shift is the signature of the specific elimination-addition mechanism.

Quantitative Data Summary Table

| Parameter | Value / Condition | Rationale |

| Stock Solvent | DMSO | Prevents premature hydrolysis/elimination. |

| Activation pH | pH 7.5 - 8.5 | Basic pH accelerates HCl elimination to form the warhead. |

| Incubation Time | 1 - 12 Hours | Slower kinetics than alpha-chloroacetamides; allows for thermodynamic equilibration. |

| Mass Shift | +175.10 Da | Corresponds to the N-(1-phenylethyl)propanamide moiety attached via thioether. |

| Selectivity | Cysteine > Lysine | Michael addition is highly chemoselective for thiols at pH < 9. |

Part 3: Application in Fragment-Based Drug Discovery (FBDD)

Screening Workflow

In a high-throughput screen, this molecule serves as a "Scout Fragment."

-

Library Design: Include both (

) and ( -

Primary Screen: Differential Scanning Fluorimetry (DSF) or Intact MS. Look for

shifts or covalent adducts. -

Hit Validation: Competition assay with a known ligand to determine if the covalent modification occurs at the functional active site.

Visualization of Screening Logic

Figure 2: FBDD workflow utilizing the 3-chloropropanamide scaffold. The stereoselectivity check is crucial for optimizing the non-covalent binding affinity before the covalent "snap" occurs.

Part 4: Safety & Handling

-

Hazard: Alkylating agent. Causes skin and eye irritation (H315, H319).[1]

-

Specific Risk: Potential sensitizer due to protein haptenization.

-

Disposal: Quench with excess thiol (e.g., Cysteine or Glutathione) in basic buffer before disposal to consume the electrophile.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3][4] Nature Reviews Drug Discovery, 10, 307–317. Link

- Foundational text on the design of targeted covalent inhibitors (TCIs) and the utility of acrylamide-based warheads.

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

- Comprehensive review detailing the reactivity profiles of various electrophiles, including beta-chloro amides and their elimin

-

PubChem Compound Summary. (2025). "3-Chloro-N-(1-phenylethyl)propanamide."[5][6][7] National Center for Biotechnology Information. Link

-

Source for physicochemical properties, CAS number (80364-90-5), and safety data.[6]

-

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

- Describes the methodology for screening cysteine-reactive fragment libraries (isoTOP-ABPP).

Sources

- 1. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 80364-90-5_3-Chloro-N-(1-phenylethyl)propanamideCAS号:80364-90-5_3-Chloro-N-(1-phenylethyl)propanamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. scbt.com [scbt.com]

Technical Monograph: 3-Chloro-N-(1-phenylethyl)propanamide

Executive Summary

3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5) is a specialized chiral building block used primarily in the synthesis of

Its significance lies in its dual functionality:

-

Electrophilic Potential: The terminal alkyl chloride serves as a leaving group for intramolecular cyclization, forming the strained four-membered lactam ring.

-

Chiral Induction: The 1-phenylethyl group acts as a robust chiral auxiliary, allowing for the separation of diastereomers or the induction of stereochemistry during downstream transformations.

This guide details the synthesis, mechanistic pathways, and critical cyclization protocols required to utilize this compound in drug development workflows.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-chloro-N-(1-phenylethyl)propanamide |

| CAS Number | 80364-90-5 |

| Molecular Formula | |

| Molecular Weight | 211.69 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Secondary Amide, Primary Alkyl Chloride, Chiral Benzylic Center |

Synthetic Protocol: Acylation Pathway

The synthesis of 3-Chloro-N-(1-phenylethyl)propanamide proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) between 3-chloropropionyl chloride and 1-phenylethylamine.

Reagents & Materials

-

Substrate: (R)- or (S)-1-Phenylethylamine (1.0 equiv)

-

Acylating Agent: 3-Chloropropionyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv) – Critical for scavenging HCl.

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-phenylethylamine and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (TEA) dropwise. Note: The reaction is exothermic; temperature control is vital to prevent side reactions.

-

Acylation: Add 3-Chloropropionyl chloride dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will become cloudy as TEA·HCl salts precipitate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Quench & Workup:

-

Wash the organic layer with 1M HCl (2x) to remove unreacted amine.

-

Wash with Saturated NaHCO₃ (2x) to remove unreacted acid chloride (hydrolyzed to acid).

-

Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from a Hexanes/Ethyl Acetate mixture to yield the pure amide.

Mechanistic Analysis & Side Reactions

Understanding the competing pathways is essential for high-yield synthesis. The primary threat to yield is the elimination of the alkyl chloride to form an acrylamide.

Pathway A: Desired Acylation

The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, and the proton is scavenged by TEA.

Pathway B: Competing Elimination (The "Acrylamide Trap")

Under basic conditions (excess TEA or higher temperatures), the acidic

Mitigation Strategy:

-

Maintain strictly low temperatures (0°C) during addition.

-

Avoid large excesses of base.

-

Add the acid chloride slowly to prevent localized heating.

Visualization: Synthesis & Competing Pathways

Figure 1: Mechanistic divergence between stable amide formation and acrylamide elimination.

Downstream Application: Cyclization to -Lactams

The most high-value application of 3-Chloro-N-(1-phenylethyl)propanamide is its conversion to 1-(1-phenylethyl)azetidin-2-one . This intramolecular alkylation constructs the

Cyclization Protocol (Intramolecular Alkylation)

Unlike the Staudinger synthesis (Imine + Ketene), this route relies on cyclizing the pre-formed amide. This requires a strong base to deprotonate the amide nitrogen, increasing its nucleophilicity for an intramolecular

Reagents:

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK).

-

Solvent: Anhydrous THF or DMF (DMF accelerates the reaction but is harder to remove).

-

Catalyst (Optional): Tetrabutylammonium iodide (TBAI) can accelerate the reaction via the Finkelstein effect (Cl -> I).

Procedure:

-

Dissolve 3-Chloro-N-(1-phenylethyl)propanamide in anhydrous THF.

-

Cool to 0°C and carefully add NaH (1.2 equiv). Hydrogen gas will evolve.

-

Stir at 0°C for 30 minutes, then reflux for 2–6 hours.

-

Mechanism: The amide anion attacks the

-carbon, displacing chloride and closing the 4-membered ring.

Visualization: -Lactam Ring Closure

Figure 2: The 4-exo-tet cyclization pathway yielding the bioactive beta-lactam core.

Safety & Handling

-

Corrosivity: 3-Chloropropionyl chloride is highly corrosive and lachrymatory. Handle only in a fume hood.

-

Alkylating Hazard: The product contains a reactive alkyl chloride. While less volatile than the starting material, it should be treated as a potential alkylating agent (carcinogen suspect).

-

Waste: Aqueous waste from the synthesis contains triethylamine hydrochloride and must be disposed of according to organic salt protocols.

References

- Chemical Synthesis of 3-Chloro-1-propanol and Derivatives.Google Patents. CN110668918A.

-

3-Chloro-N-(4-methoxyphenyl)propanamide: Crystal Structure and Amide Resonance. Acta Crystallographica Section E. 2011.[2] Available at: [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches. Molecules. 2021. Available at: [Link]

-

Resolution of 1-Phenylethylamine via Diastereomer Formation. LibreTexts Chemistry. Available at: [Link]

-

Preparation of 3-Chloro-beta-lactams. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: A Guide to Covalent Proteomics Using 3-Chloro-N-(1-phenylethyl)propanamide

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug discovery professionals on the application of 3-Chloro-N-(1-phenylethyl)propanamide as a reactive probe in chemical proteomics. While this specific molecule may not have extensive prior documentation in proteomics, its chloroacetamide warhead is a well-characterized electrophile for targeting nucleophilic amino acid residues. This document, therefore, leverages established principles of activity-based protein profiling (ABPP) to outline detailed protocols for its use in target identification and validation. We delve into the underlying mechanism of covalent modification, provide step-by-step experimental workflows, and emphasize the integration of self-validating systems to ensure robust and reliable results.

Introduction: The Power of Covalent Probes in Unlocking the Druggable Proteome

The landscape of drug discovery is continually evolving, with a significant trend towards the development of covalent inhibitors that offer high potency and prolonged duration of action.[1] A major challenge in this endeavor is the identification of suitable protein targets, particularly for proteins previously deemed "undruggable" due to shallow binding pockets or disordered regions.[1] Chemical proteomics, and specifically Activity-Based Protein Profiling (ABPP), has emerged as a powerful technology to address this challenge.[2][3][4][5][6] ABPP utilizes small-molecule probes with reactive functional groups to covalently label proteins in their native cellular environment, allowing for the assessment of their functional state.[2][3][5][7]

3-Chloro-N-(1-phenylethyl)propanamide belongs to the chloroacetamide class of compounds, which contain an electrophilic warhead known to react with nucleophilic amino acid residues. This makes it a suitable candidate for use as a broad-spectrum probe in competitive ABPP experiments to identify the targets of novel covalent ligands. This guide will provide the necessary theoretical background and practical protocols to effectively employ 3-Chloro-N-(1-phenylethyl)propanamide in a chemical proteomics workflow.

The Chemistry of Covalent Targeting: Mechanism of Action

The utility of 3-Chloro-N-(1-phenylethyl)propanamide as a proteomic probe is centered on the reactivity of its chloroacetamide functional group. Chloroacetamides are electrophilic and readily undergo a nucleophilic substitution reaction with the thiol group of cysteine residues within proteins. The sulfur atom of a deprotonated cysteine (thiolate) acts as the nucleophile, attacking the carbon atom adjacent to the chlorine. This results in the formation of a stable thioether bond and the displacement of the chloride ion.

While cysteine is the most common target, other nucleophilic residues like histidine can also be modified by chloroacetamides, albeit typically at a slower rate.[8] The reactivity of a specific cysteine residue is highly dependent on its local microenvironment, including its pKa, solvent accessibility, and the presence of surrounding amino acids that can influence its nucleophilicity. This differential reactivity is the basis for the selective labeling of a subset of the proteome, often highlighting functionally important or "hyper-reactive" cysteines that are amenable to covalent ligand binding.

Experimental Design and Protocols

A common and powerful application for a broad-spectrum covalent probe like 3-Chloro-N-(1-phenylethyl)propanamide is in competitive profiling experiments.[9] This approach allows for the identification of the specific protein targets of a more selective covalent inhibitor of interest. The fundamental principle is that pre-treatment of a proteome with a selective covalent ligand will "block" its target proteins, preventing them from being labeled by the subsequent addition of the broad-spectrum chloroacetamide probe.

Materials and Reagents

-

Cell Culture: Relevant cell line or primary cells.

-

Lysis Buffer: (e.g., RIPA buffer supplemented with protease inhibitors).

-

Covalent Ligand of Interest: The experimental covalent compound for target identification.

-

3-Chloro-N-(1-phenylethyl)propanamide: To be used as a broad-spectrum covalent probe.

-

Iodoacetamide-alkyne or similar alkyne-tagged probe: For downstream click chemistry.

-

Click Chemistry Reagents: Azide-biotin, copper (II) sulfate, tris(benzyltriazolylmethyl)amine (TBTA), and sodium ascorbate.

-

Streptavidin-coated beads: For enrichment of biotinylated proteins.

-

Mass Spectrometry Grade Solvents and Reagents: Acetonitrile, formic acid, urea, dithiothreitol (DTT), iodoacetamide (IAA), and trypsin.

Detailed Protocol: Competitive ABPP for Target Identification

Step 1: Proteome Preparation

-

Culture and harvest cells of interest.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard method like the BCA assay.

Step 2: Competitive Covalent Labeling

-

Aliquot equal amounts of the proteome (e.g., 1 mg) into microcentrifuge tubes.

-

Treat the proteomes with your covalent ligand of interest at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1 hour) at room temperature.

-

Following the incubation with the ligand of interest, add the broad-spectrum probe, 3-Chloro-N-(1-phenylethyl)propanamide, to all samples at a concentration known to label a significant portion of the reactive proteome (e.g., 50-100 µM). Incubate for another hour.

-

Self-Validation Checkpoint: It is crucial to first optimize the concentration and incubation time of the broad-spectrum probe to achieve robust labeling without causing widespread protein precipitation.

-

Step 3: Click Chemistry for Biotinylation

-

To each sample, add the click chemistry reaction mix containing the azide-biotin tag, copper (II) sulfate, TBTA, and freshly prepared sodium ascorbate.

-

Incubate for 1 hour at room temperature to attach a biotin handle to the alkyne-tagged probe.

Step 4: Enrichment of Labeled Proteins

-

Add streptavidin-coated beads to each sample and incubate to capture the biotinylated proteins.

-

Rigorously wash the beads with a series of buffers (e.g., with decreasing concentrations of SDS) to remove non-specifically bound proteins.

Step 5: On-Bead Digestion for Mass Spectrometry

-

Resuspend the beads in a buffer containing a denaturant like urea.

-

Reduce disulfide bonds with DTT and then alkylate the newly formed free thiols with IAA.

-

Dilute the urea and add trypsin to digest the enriched proteins into peptides overnight.

-

Collect the peptide-containing supernatant.

Step 6: LC-MS/MS Analysis and Data Interpretation

-

Desalt the peptide samples.

-

Analyze the peptides using a high-resolution mass spectrometer.

-

Use quantitative proteomics software to identify and quantify the peptides in each sample.[10] Proteins whose corresponding peptide signals decrease in a dose-dependent manner in the presence of the covalent ligand of interest are considered its putative targets.

Data Presentation: Summarizing Target Engagement

Quantitative data from the competitive profiling experiment should be presented in a clear and concise table.

| Protein Uniprot ID | Gene Symbol | Fold Change (vs. Vehicle) 1 µM Ligand | Fold Change (vs. Vehicle) 10 µM Ligand | p-value |

| P12345 | TGT1 | 0.35 | 0.08 | <0.001 |

| Q67890 | TGT2 | 0.95 | 0.45 | <0.05 |

| A1B2C3 | CTRL1 | 0.98 | 0.95 | >0.05 |

| This is illustrative data and does not represent actual experimental results. |

Visualizing the Workflow and Underlying Logic

Diagrams are essential for conveying complex experimental workflows and the logic behind them.

Caption: Workflow for competitive activity-based protein profiling.

Caption: Logic of competitive labeling for target identification.

Ensuring Scientific Integrity: A Self-Validating System

The trustworthiness of any proteomics experiment hinges on its reproducibility and the inclusion of validation steps. The competitive ABPP workflow is inherently self-validating in several ways:

-

Dose-Response: A genuine target of a covalent ligand should demonstrate a dose-dependent decrease in labeling by the broad-spectrum probe. The absence of a clear dose-response may indicate off-target effects or non-specific binding.

-

Orthogonal Validation: Putative targets identified by mass spectrometry should be validated by independent methods. For example, a Western blot can confirm that the covalent ligand prevents the labeling of the target protein by a tagged version of the broad-spectrum probe.

-

Structural and Functional Assays: Ultimately, the functional consequence of the covalent modification should be assessed. This could involve enzymatic assays for enzyme targets or cellular assays to measure changes in phenotype.

Conclusion

3-Chloro-N-(1-phenylethyl)propanamide, by virtue of its chloroacetamide warhead, is a viable tool for interrogating the reactive proteome. The protocols and principles outlined in this application note provide a robust framework for its use in a competitive ABPP workflow for the discovery and validation of novel protein targets for covalent inhibitors. As with any chemical proteomics experiment, careful optimization, appropriate controls, and orthogonal validation are paramount to generating high-confidence data that can accelerate drug discovery programs.

References

- Akkurt, M., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, E66.

- Betz, R., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, E67, o1207.

- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.

- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics. Annual Review of Biochemistry, 77, 383-414.

- Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.

- Huang, J. -Y. & Xu, W. (2006). Acta Crystallographica Section E: Structure Reports Online, E62, o2651–o2652.

- Hötzl, T., et al. (2023). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins.

- Jaffrey, S. R., & Snyder, S. H. (2001). The FAIR-test: a new assay for determining the state of cysteine sulfhydryls in proteins. Science's STKE, 2001(90), pl1.

- Liu, Y., et al. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699.

- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.

- Moreno-Fuquen, R., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, E67, o659.

- Nomura, D. K., et al. (2010). Chemoproteomic probes for profiling the destiny of activated amino acids in cell extracts. Journal of the American Chemical Society, 132(31), 10630–10632.

- Patricelli, M. P., et al. (2011).

- Praveen, K., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, E67, o1826.

- Singh, J., et al. (2011). A General Method for the Discovery of Covalent Inhibitors. Nature Reviews Drug Discovery, 10(4), 307–319.

- Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling (ABPP) for the study of enzyme function in complex biological systems. Current Opinion in Chemical Biology, 13(1), 17-24.

- Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized singleton and tandem cysteine residues in the human proteome.

- Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec.

- Creative Biolabs. (n.d.). Activity Based Protein Profiling (Abpp).

- Zhang, C.-C., & Kast, J. (2010). Applications of Current Proteomics Techniques in Modern Drug Design. Current Pharmaceutical Design, 16(3), 243-255.

- Tsumagari, K., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics, 22(12), 100677.

- Lee, J. S., & Bogyo, M. (2013). Target discovery and validation of covalent drugs. Current Opinion in Chemical Biology, 17(1), 58-64.

- Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo.

- Petri, K., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.

- Chen, X., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 32.

Sources

- 1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]

Site-Specific Covalent Labeling of Cysteine Residues in Proteins using 3-Chloro-N-(1-phenylethyl)propanamide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Cysteine Labeling

The targeted chemical modification of proteins is a cornerstone of modern biological research and therapeutic development. Among the canonical amino acids, cysteine stands out as a prime target for site-specific labeling due to the unique nucleophilicity of its thiol side chain.[1][2][3] This reactivity allows for the precise installation of various molecular probes, including fluorophores, biotin tags, and drug molecules. The relatively low natural abundance of cysteine residues on protein surfaces further enhances its utility for achieving high specificity in covalent modification.[1]

Haloacetamide derivatives, such as 3-Chloro-N-(1-phenylethyl)propanamide, represent a class of electrophilic reagents that can form stable thioether bonds with cysteine residues.[4] This application note provides a comprehensive guide to the principles and a detailed protocol for the use of 3-Chloro-N-(1-phenylethyl)propanamide for the selective labeling of cysteine residues in proteins. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss critical considerations for validation and troubleshooting.

The Reagent: 3-Chloro-N-(1-phenylethyl)propanamide

3-Chloro-N-(1-phenylethyl)propanamide is a chloroacetamide-containing compound. The core of its reactivity lies in the electrophilic carbon atom alpha to the carbonyl group and bearing a chlorine leaving group. This structure allows for a nucleophilic substitution reaction with the thiol group of a cysteine residue.

Mechanism of Action: Covalent Thioether Bond Formation

The labeling reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the chloroacetamide. This results in the displacement of the chloride ion and the formation of a stable, covalent thioether linkage between the protein and the labeling reagent.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the labeling of a protein with 3-Chloro-N-(1-phenylethyl)propanamide. It is crucial to note that this is a general protocol and may require optimization for specific proteins and applications.

Reagent Preparation and Handling

-

3-Chloro-N-(1-phenylethyl)propanamide Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

Protein Sample Preparation: The protein of interest should be in a suitable buffer at a known concentration. The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT), which can compete with the labeling reaction. Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.0-7.5 are generally good choices.[5]

-

Reduction of Disulfide Bonds (if necessary): For labeling of all cysteine residues, including those involved in disulfide bonds, the protein must first be reduced.[6] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable reducing agent as it does not contain a free thiol and generally does not need to be removed prior to labeling with haloacetamides.[5] Use a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. If using dithiothreitol (DTT), it must be removed by dialysis or size-exclusion chromatography before adding the labeling reagent.[5][6]

Protein Labeling Protocol

This protocol is designed for a typical labeling reaction. The molar excess of the labeling reagent and the reaction time are critical parameters that should be optimized.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the appropriate buffer to achieve the desired final protein concentration (typically 1-10 mg/mL).

-

Initiate Labeling: Add the desired molar excess of the 3-Chloro-N-(1-phenylethyl)propanamide stock solution to the protein solution. A starting point for optimization is a 10- to 20-fold molar excess of the labeling reagent over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., overnight).

-

Quenching the Reaction: To stop the labeling reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with and consume any unreacted 3-Chloro-N-(1-phenylethyl)propanamide. Incubate for an additional 30 minutes at room temperature.

-

Removal of Excess Reagent: The unreacted labeling reagent and quenching agent must be removed from the labeled protein. This is typically achieved by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

Validation and Characterization of Labeled Protein

It is essential to verify the successful labeling of the target protein and to characterize the extent of modification.

Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming covalent modification.[7]

-

Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the molecular weight of the attached label (MW of 3-Chloro-N-(1-phenylethyl)propanamide minus HCl is approximately 195.68 Da). This can also reveal the stoichiometry of labeling (i.e., how many cysteine residues have been modified).[8]

-

Peptide Mapping: For larger proteins or to identify the specific site(s) of labeling, the protein can be digested with a protease (e.g., trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[9] The modified cysteine-containing peptides will exhibit a characteristic mass shift.

Gel-Based Analysis

If the labeling reagent imparts a significant change in properties (e.g., if it contains a fluorescent group), SDS-PAGE can be used for qualitative assessment. A fluorescently tagged protein can be visualized directly in the gel using an appropriate imager.

Critical Considerations and Troubleshooting

| Parameter | Rationale and Key Considerations |

| pH | The reaction is most efficient at a pH of 7.0-7.5, where the cysteine thiol is sufficiently nucleophilic. At higher pH, the risk of side reactions with other residues like lysine increases.[5] |

| Stoichiometry | A molar excess of the labeling reagent is required to drive the reaction to completion. However, a very high excess can lead to off-target modifications. Optimization is crucial. |

| Reaction Time | Longer incubation times can increase labeling efficiency but also the potential for off-target reactions and protein degradation. |

| Temperature | Room temperature is generally sufficient. Lower temperatures (4°C) can be used for sensitive proteins to maintain their stability, but will require longer reaction times. |

| Off-Target Labeling | While chloroacetamides are generally selective for cysteines, high concentrations and prolonged reaction times can lead to modification of other nucleophilic residues such as histidine and methionine.[5] Mass spectrometry is essential to confirm specificity. Recent studies have also shown that highly reactive chloro-N-acetamides can have broad off-target effects in cellular contexts.[10][11] |

| Protein Stability | The addition of an organic solvent (from the reagent stock) and the covalent modification itself can potentially affect the stability and function of the protein. Functional assays of the labeled protein are recommended. |

Conclusion

3-Chloro-N-(1-phenylethyl)propanamide, as a representative chloroacetamide, can be a valuable tool for the site-specific covalent labeling of cysteine residues in proteins. The formation of a stable thioether bond makes it suitable for a variety of applications in research and drug development. Successful and specific labeling requires careful consideration of reaction conditions and thorough validation of the final product. The protocols and considerations outlined in this application note provide a solid foundation for researchers to effectively utilize this class of reagents for their protein modification needs.

References

- Google Patents. US20170233788A1 - Cysteine Labelling.

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2868. [Link]

-

Li, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

-

Tanaka, H., et al. (2017). Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. Biological and Pharmaceutical Bulletin, 40(7), 1050-1056. [Link]

-

Spokoyny, A. M., et al. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of Visualized Experiments, (80), e50631. [Link]

-

Bandyopadhyay, A., Cambray, S., & Gao, J. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(7), 4589-4593. [Link]

-

Gao, J., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry, 28(49), e202200841. [Link]

-

Gotthardt, G., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 16(1), e18342. [Link]

-

Gotthardt, G., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. [Link]

-

Chen, Y., et al. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(24), 5417-5439. [Link]

-

Dudley, G. B., et al. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(3), M1650. [Link]

-

Gonzalez-de-Peredo, A., et al. (2020). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of Proteome Research, 19(11), 4476-4488. [Link]

-